

Known derivatives of 3,5-dichloropicolinic acid

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Compound of Interest

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An In-Depth Technical Guide to the Known Derivatives of 3,5-Dichloropicolinic Acid

Abstract

3,5-Dichloropicolinic acid, a chlorinated pyridinecarboxylic acid, serves as a foundational scaffold for a diverse range of chemical derivatives with significant applications in agrochemistry and emerging potential in pharmacology. Its unique substitution pattern provides a stable and versatile platform for chemical modification, leading to compounds with highly specific biological activities. This technical guide offers a comprehensive exploration of the known derivatives of 3,5-dichloropicolinic acid, focusing on their synthesis, mechanisms of action, and applications. We delve into the well-established class of synthetic auxin herbicides, exemplified by Clopyralid, and explore the structure-activity relationships that govern their efficacy. Furthermore, this guide examines the burgeoning field of picolinic acid derivatives as potential therapeutic agents, including their evaluation as anticancer and antimicrobial compounds. Finally, the coordination chemistry of this scaffold is discussed, highlighting its utility in forming novel metal complexes. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing expert insights into the experimental rationale and methodologies in this field.

Introduction: The 3,5-Dichloropicolinic Acid Core

3,5-Dichloropicolinic acid (3,5-DCPA) is an organic compound with the chemical formula $C_6H_3Cl_2NO_2$.^[1] The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and chlorine atoms at the 3- and 5-positions. This specific arrangement of functional groups is critical to its chemical reactivity and biological activity. The electron-

withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring influences the acidity of the carboxylic proton and provides specific steric and electronic properties that are leveraged in the design of its derivatives.

The primary route to derivatization involves modification of the carboxylic acid group (e.g., esterification, amidation) or substitution at other positions on the pyridine ring, often by displacing one of the chlorine atoms or by modifying a precursor molecule. The resulting derivatives have found widespread use, most notably in agriculture, but are increasingly being investigated for pharmaceutical applications.

Caption: Core structure of 3,5-Dichloropicolinic Acid.

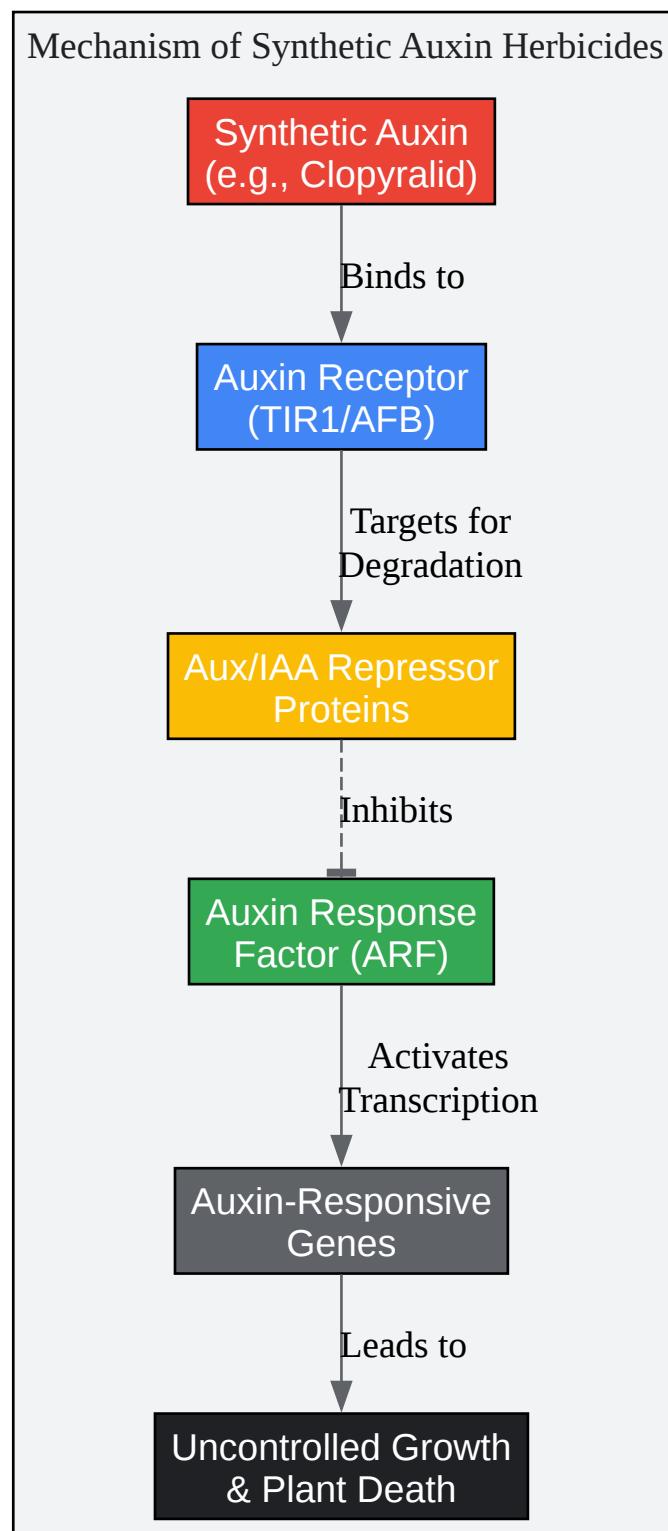
Agrochemical Derivatives: Synthetic Auxin Herbicides

The most commercially successful derivatives of picolinic acid are found within the class of synthetic auxin herbicides. These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[\[2\]](#)[\[3\]](#)

Clopyralid: The Archetypal Derivative

3,6-Dichloropicolinic acid, known as Clopyralid, is a close structural analog and a highly effective selective herbicide used to control broadleaf weeds in various crops, turf, and non-crop areas.[\[3\]](#)[\[4\]](#) Although not a direct derivative of 3,5-DCPA, its synthesis and mode of action are fundamentally linked and illustrative of this chemical class. Clopyralid was first registered in the U.S. in 1987 and is valued for its systemic action, being absorbed through both leaves and roots.[\[2\]](#)[\[3\]](#)

Mechanism of Action: Clopyralid and other synthetic auxins act by overwhelming the natural auxin signaling pathways in plants.[\[4\]](#) They bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates auxin-responsive genes, causing a cascade of effects including epinastic twisting of stems and petioles, malformed leaves, and ultimately, vascular tissue destruction and plant death.[\[3\]](#)[\[5\]](#) This mechanism is highly effective in dicotyledonous (broadleaf) plants, while monocotyledonous plants like grasses show greater tolerance.



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Caption: Simplified signaling pathway of synthetic auxin herbicides.

Advanced Pyrazolyl-Picolinic Acid Derivatives

Building on the scaffold of chlorinated picolinic acids, recent research has focused on creating novel derivatives with improved efficacy, a broader weed control spectrum, and better crop safety profiles.^[6] A significant advancement has been the replacement of the 6-position chlorine atom with substituted pyrazolyl rings.^[6]

Researchers have designed and synthesized series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.^{[7][8]} These modifications are not trivial; they are based on the hypothesis that the aryl-pyrazolyl moiety can achieve a more potent or specific interaction with the auxin receptor complex.

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the aryl ring of the pyrazolyl group significantly impact herbicidal activity. For instance, certain compounds from these series have demonstrated inhibitory activity against the growth of *Arabidopsis thaliana* roots with IC₅₀ values many times lower than commercial herbicides like picloram and halauxifen-methyl.^{[6][8]} Molecular docking studies suggest these potent derivatives bind more intensively to the auxin-signaling F-box protein 5 (AFB5) compared to older herbicides.^[8]

Compound ID	Description	Herbicidal Activity	Reference
Clopyralid	3,6-dichloropicolinic acid	Standard, effective against key broadleaf weeds.	[2][4]
Aminopyralid	4-amino-3,6-dichloropicolinic acid	~4x more active than Clopyralid against Canada thistle.	[6]
Compound V-7	4-amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid	IC ₅₀ value 45x lower than halauxifen-methyl against A. thaliana.	[8]
Compound V-8	4-amino-3,5-dichloro-6-(5-(3-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid	Better post-emergence activity than picloram; safe for corn and wheat.	[8]

Experimental Protocol: Synthesis of Pyrazolyl-Picolinic Acid Derivatives

The synthesis of these advanced herbicides is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol based on published literature.

[6]

Objective: To synthesize 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.

Materials:

- Starting material (e.g., 2,3,4,5,6-pentachloropyridine)
- Phthaloyl dichloride, DMAP, TEA, Acetonitrile

- Cesium Fluoride (CsF), DMSO
- Ammonium hydroxide (NH₃·H₂O)
- Hydrazine hydrate (N₂H₄·H₂O), THF
- Substituted acetophenone, substituted ethyl formate, Sodium Hydride (NaH)
- Sulfuric acid, Ethanol, Potassium hydroxide (KOH)

Methodology:

- Protection and Fluorination: The starting material is first protected and then subjected to nucleophilic substitution with CsF in DMSO to introduce a fluorine atom.[6]
- Amination: The protected intermediate is treated with concentrated ammonium hydroxide to introduce an amino group.[6]
- Deprotection: The protecting group is removed using hydrazine hydrate in THF and DMSO at 65°C.[6]
- Knorr Cyclization: A substituted pyrazole ring is formed via a Knorr cyclization reaction. This involves first preparing a diketone intermediate from a substituted acetophenone and ethyl formate using NaH, followed by reaction with the hydrazine intermediate.[6]
- Hydrolysis: The cyano group on the picolinonitrile intermediate is hydrolyzed to the final carboxylic acid product using aqueous KOH at 100°C.[6]

Pharmaceutical Derivatives: Anticancer and Antimicrobial Potential

While the herbicidal properties of picolinic acid derivatives are well-established, their potential in medicine is an active area of research. The core structure serves as a scaffold for developing agents that target various biological pathways implicated in diseases like cancer.

Picolinic Acid Derivatives as Anticancer Agents

Picolinic acid and its derivatives have been shown to exhibit antitumor effects.[\[9\]](#)[\[10\]](#) The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells. Research has focused on synthesizing novel derivatives and evaluating their cytotoxicity against various human cancer cell lines.

One study explored a series of 13 new picolinic acid derivatives, testing them against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[\[9\]](#) Compound 5 in this study, a specific derivative, showed selective cytotoxicity against A549 lung cancer cells with a GI_{50} of 35.1 $\mu\text{g/mL}$ (99.93 μM) after 48 hours of treatment, while showing no effect on MCF-7 or normal cells.[\[9\]](#)

Mechanism of Action: Further investigation revealed that this compound induced apoptotic cell death. This was confirmed by visualizing fragmented nuclei after DAPI staining and through DNA fragmentation assays.[\[9\]](#) The study also suggested that the cytotoxicity was mediated by inducing endoplasmic reticulum (ER) stress.[\[9\]](#) Other studies have designed picolinic acid derivatives to act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.[\[11\]](#)

Cell Line	Compound ID	Activity (GI_{50} / IC_{50})	Proposed Mechanism	Reference
A549 (Lung)	Compound 5	$GI_{50} = 99.93 \mu\text{M}$	ER Stress-Mediated Apoptosis	[9]
MCF-7 (Breast)	Compound 4C	$GI_{50} = 86.8 \mu\text{g/mL}$	EGFR Kinase Inhibition	[11]
HCT-15 (Colon)	Compound 5c	$IC_{50} = \text{(not specified)}$	VEGFR-2 Inhibition	[12]
PC-3 (Prostate)	Compound 5c	$IC_{50} = \text{(not specified)}$	VEGFR-2 Inhibition	[12]

Antimicrobial Applications

Derivatives of 3,5-dichlorobenzoic acid and related structures have been investigated for antimicrobial properties.[\[13\]](#)[\[14\]](#) For instance, 3,5-dichlorobenzyl alcohol, derived from the

related 3,5-dichlorotoluene, has broad-spectrum antimicrobial activity.[13] Similarly, novel scaffolds incorporating a 3,5-dichloro-2-hydroxyphenyl group (derived from a related phenol) have been synthesized and tested. One such study found that a 5-fluorobenzimidazole derivative with this substituent showed promising activity against drug-resistant fungi and Gram-positive bacteria.[15]

Coordination Chemistry of Picolinic Acid Derivatives

The picolinic acid moiety is an excellent bidentate chelating ligand, capable of coordinating with a wide range of metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. The presence of dichloro-substituents on the ring modifies the electronic properties of the ligand, influencing the stability and structure of the resulting metal complexes.

The study of coordination compounds with dicarboxylic acids and N-donor ligands is a rich field, revealing interesting structural, magnetic, and catalytic properties.[16] For 3,5-dichloropicolinic acid, coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal, solvent, and reaction conditions. These complexes themselves can possess unique biological activities, distinct from the free ligand. For example, copper complexes are known for their therapeutic effects, while zinc complexes are important in biological systems and can serve as precursors for nanoparticles.[16]

Caption: Common coordination modes for picolinate-type ligands.

Conclusion

The 3,5-dichloropicolinic acid scaffold is a remarkably versatile platform in applied chemistry. Its derivatives have made a profound impact on modern agriculture through the development of potent and selective synthetic auxin herbicides. The continuous evolution from foundational molecules like Clopyralid to highly optimized pyrazolyl-picolinates demonstrates the power of rational design and structure-activity relationship studies. Beyond the field, emerging research highlights the potential of this chemical family in drug discovery, with novel derivatives showing promising anticancer and antimicrobial activities. The inherent ability of the picolinic acid core to form stable coordination complexes with metals further broadens its applicability. For researchers and scientists, the derivatives of 3,5-dichloropicolinic acid represent a field rich

with opportunity, from designing next-generation agrochemicals to exploring new therapeutic modalities.

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